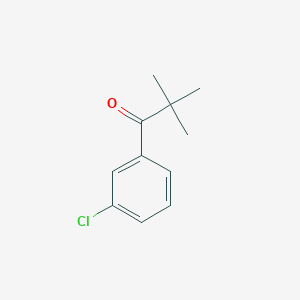

3'-Chloro-2,2-dimethylpropiophenone

Description

Historical Context and Evolution of Propiophenone (B1677668) Synthesis Methodologies

The synthesis of propiophenones and their derivatives is historically rooted in the development of fundamental carbon-carbon bond-forming reactions.

The Friedel-Crafts Acylation: The cornerstone of propiophenone synthesis has long been the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.orgnih.govchemistryviews.org This electrophilic aromatic substitution involves reacting an aromatic compound, such as benzene (B151609) or a substituted derivative, with an acylating agent like propanoyl chloride or propionic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgnih.govwikipedia.org The reaction proceeds by the Lewis acid activating the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. chemistryviews.org While robust, the traditional Friedel-Crafts reaction requires more than stoichiometric amounts of the catalyst and can be challenging with deactivated aromatic rings. ijpcbs.com

Alternative and Modern Methodologies: Over the years, several alternative methods have been developed to overcome the limitations of the classic Friedel-Crafts reaction.

Vapor-Phase Ketonization: Commercial production of propiophenone has utilized the high-temperature, vapor-phase ketonization of benzoic acid and propionic acid over metal oxide catalysts like calcium acetate (B1210297) and alumina (B75360) at temperatures between 450–550 °C. wikipedia.orggoogle.comepo.org This method avoids the use of corrosive Lewis acids but can lead to by-products. google.comepo.org

Nenitzescu Reductive Acylation: This related reaction involves the acylation of a saturated hydrocarbon, which can be a pathway to certain substituted ketones. wikipedia.org

"Green" Chemistry Approaches: More recent research has focused on developing environmentally benign catalysts to replace AlCl₃. These include solid acids like zeolites, polymer-supported triflic acid, and various metal triflates (scandium, gallium, bismuth), which can be used in catalytic amounts and are often recyclable. wikipedia.orgresearchgate.net

The synthesis of 3'-Chloro-2,2-dimethylpropiophenone itself can be accomplished via a Grignard-type reaction. One documented method involves the reaction of 3-chlorobenzonitrile (B1581422) with the Grignard reagent tert-butylmagnesium chloride, followed by hydrolysis.

Significance of Halogenated Ketones in Synthetic Chemistry

Halogenated ketones, particularly α-haloketones, are highly valuable and versatile intermediates in organic synthesis. nih.govmdpi.com Their significance stems from their bifunctional nature, possessing two electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. mdpi.comwikipedia.org This dual reactivity allows for a diverse range of chemical transformations.

The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack. nih.gov This high reactivity is exploited in numerous synthetic applications:

Precursors to Heterocycles: α-Haloketones are fundamental building blocks for a vast array of heterocyclic compounds. For example, they react with thioamides or thioureas to form thiazoles and aminothiazoles, respectively, and with dicarbonyls and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org

Intermediates for Pharmaceuticals: The utility of α-haloketones is prominently showcased in their role as key intermediates for synthesizing blockbuster pharmaceutical compounds. mdpi.comresearchgate.net Their corresponding halohydrins are precursors to potent protease inhibitors used in HIV therapy, and fluorinated ketones are found in approximately 20% of all available drugs. taylorandfrancis.com

Alkylation and Rearrangement Reactions: As potent alkylating agents, they readily react with a wide variety of nucleophiles. wikipedia.org This reactivity is also harnessed in reactions like the Favorskii rearrangement, where treatment with a base leads to the formation of a rearranged carboxylic acid derivative. wikipedia.org

The specific compound 2-Bromo-3'-chloropropiophenone, which is structurally related to the title compound, is noted as an important intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields. researchgate.net

Research Gaps and Future Directions in this compound Chemistry

Despite the broad importance of substituted propiophenones and halogenated ketones, a review of the scientific literature reveals a significant research gap specifically concerning this compound. While its synthesis is documented and it is available from commercial chemical suppliers, there is a notable absence of dedicated studies on its chemical reactivity, potential applications, or biological activity. chemicalbook.combldpharm.comappchemical.com

The primary research findings are limited to its basic chemical identity and methods for its preparation. This lack of focused research presents several opportunities for future investigation:

Exploration of Synthetic Utility: Given the established value of halogenated ketones, research could be directed towards exploring the synthetic utility of this compound as a building block. Its unique substitution pattern—a meta-chloro group and a sterically hindered carbonyl group due to the gem-dimethyl substituents—could lead to novel reactivity and the synthesis of unique molecular scaffolds.

Medicinal Chemistry Applications: The compound could be used as a starting material for the synthesis of new libraries of compounds to be screened for biological activity. The presence of the chlorine atom and the lipophilic tert-butyl group are features often found in bioactive molecules. Investigating its potential as a precursor for novel anticancer, antibacterial, or antiviral agents, analogous to other halogenated ketones, would be a logical direction. researchgate.net

Agrochemical Research: Similar to its bromo-analogue, this compound could be investigated as a potential intermediate in the development of new pesticides or herbicides.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 53226-55-4 | C₁₁H₁₃ClO | 196.67 |

| Propiophenone | 93-55-0 | C₉H₁₀O | 134.18 |

| 2-Bromo-3'-chloropropiophenone | 34911-51-8 | C₉H₈BrClO | 247.52 |

| 3-Chlorobenzonitrile | 766-84-7 | C₇H₄ClN | 137.57 |

| tert-Butylmagnesium chloride | 677-22-5 | C₄H₉ClMg | 116.87 |

| Aluminum chloride | 7446-70-0 | AlCl₃ | 133.34 |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 |

| Propionic acid | 79-09-4 | C₃H₆O₂ | 74.08 |

| Propanoyl chloride | 79-03-8 | C₃H₅ClO | 92.52 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUFDYNSIIOYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642469 | |

| Record name | 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53226-55-4 | |

| Record name | 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-2,2-dimethylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,2 Dimethylpropiophenone

Novel and Modern Synthetic Approaches

Modern synthetic chemistry offers several innovative methods for the synthesis of ketones like 3'-Chloro-2,2-dimethylpropiophenone, often focusing on improved efficiency, selectivity, and milder reaction conditions.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Copper(I) chloride, as mentioned in the Grignard method, can act as a catalyst. chemicalbook.com Copper-catalyzed reactions are known for their utility in forming carbon-carbon bonds. ubc.caresearchgate.netnih.gov These reactions can be highly efficient and selective. nih.gov For instance, copper(I)-catalyzed reactions can be used for the site-selective functionalization of C-H bonds, which is a growing area of interest in chemical synthesis. nih.gov While a specific application to this compound synthesis via this direct C-H functionalization is not detailed in the provided results, the principle of using copper catalysts for ketone synthesis is well-established. ubc.camdpi.com

Table 2: Example of a Copper-Catalyzed Reaction for Ketone Synthesis nih.gov

| Substrate Type | Catalyst | Reagent | Conditions | Product Type |

| Ketones, (E)-enones, alkylbenzenes | Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) | Dichloramine-T | Room Temperature | γ-chloroketones, (E)-γ-chloroenones, α-benzyl chlorides |

Solid-phase synthesis offers a streamlined approach for the preparation of organic molecules, including ketones. mdpi.comwikipedia.org This methodology involves attaching a starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner. wikipedia.org The key advantage is the ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product. mdpi.comwikipedia.org

One strategy for solid-phase ketone synthesis involves the use of a supported Weinreb amide resin. acs.org This allows for the parallel synthesis of numerous ketones from a wide range of carboxylic acids. acs.org Another approach utilizes a Wang resin for the traceless synthesis of ketones from acid-labile enol ethers. mdpi.com Although a direct synthesis of this compound using this method is not explicitly described, the general applicability of solid-phase techniques to ketone synthesis suggests its potential for producing this compound. mdpi.comacs.org

Table 3: Overview of Solid-Phase Ketone Synthesis Techniques

| Technique | Resin/Support | Key Intermediate | Application |

| Weinreb Amide Method acs.org | Supported Weinreb amide resin | Resin-bound Weinreb amide | Parallel synthesis of aldehydes and ketones |

| Traceless Synthesis mdpi.com | Wang resin | Acid-labile enol ethers | Synthesis of ketones from carboxylate esters |

Electrochemical synthesis provides a green and efficient alternative to traditional chemical methods. acs.orgnih.gov Electrocarboxylation, in particular, has been investigated for the synthesis of carboxylic acids from various organic substrates, including aromatic ketones. nih.govbeilstein-journals.orgcas.cz The process involves the electrochemical reduction of the substrate in the presence of carbon dioxide. nih.govcas.cz While the primary products of aromatic ketone electrocarboxylation are typically α-hydroxy carboxylic acids, the underlying principles of generating reactive intermediates electrochemically can be applied to other synthetic transformations. nih.govbeilstein-journals.orgresearchgate.net

More direct electrochemical methods for ketone synthesis have also been developed. rsc.orgrsc.org For example, the α-arylation of ketones can be achieved by reacting aryl diazonium salts with enol acetates under electrochemical conditions. rsc.org Another approach involves the electrochemical synthesis of ketones from organic halides and carbon monoxide, catalyzed by nickel species generated from a dissolving stainless steel anode. rsc.org These modern electrochemical methods offer potential routes to this compound with high efficiency and under mild conditions. rsc.orgrsc.org

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound (I) provides a strategic approach to its synthesis by identifying key bond disconnections and revealing potential starting materials. The most logical disconnection in the target molecule is the carbon-carbon bond between the carbonyl group and the aromatic ring.

This disconnection breaks the molecule into two key synthons: a 3-chlorophenyl acyl cation synthon (II) and a tert-butyl anion synthon (III).

Figure 1: Retrosynthetic Disconnection of this compound

The corresponding synthetic equivalents for these synthons are readily available or can be generated in situ. For the 3-chlorophenyl acyl cation synthon (II), a suitable synthetic equivalent is 3-chlorobenzonitrile (B1581422) (IV). The tert-butyl anion synthon (III) can be sourced from a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (V).

This retrosynthetic pathway suggests a Grignard reaction between 3-chlorobenzonitrile and tert-butylmagnesium chloride as a plausible synthetic route. Indeed, the synthesis of this compound has been reported via the copper(I) chloride-catalyzed reaction of 3-chlorobenzonitrile with tert-butylmagnesium chloride. chemicalbook.com In this forward synthesis, the Grignard reagent adds to the nitrile, and subsequent hydrolysis of the intermediate imine yields the desired ketone.

An alternative, though less common, disconnection would be at the bond between the carbonyl carbon and the tert-butyl group. This would lead to a 3-chlorophenyl ketone synthon and a tert-butyl cation synthon. The synthetic equivalent for the tert-butyl cation could be tert-butyl chloride, and for the acyl anion, it would be 3-chlorobenzaldehyde. This would likely proceed via a Friedel-Crafts acylation of 1-chloro-3-(tert-butyl)benzene, which is a less direct approach.

Therefore, the most efficient and documented retrosynthetic strategy for this compound is through the disconnection leading to 3-chlorobenzonitrile and a tert-butyl Grignard reagent.

Reactivity Profile and Chemical Transformations of 3 Chloro 2,2 Dimethylpropiophenone

Reduction Reactions

The carbonyl group of 3'-Chloro-2,2-dimethylpropiophenone is the primary site for reduction reactions, which can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, and the use of hydride reagents.

Catalytic Hydrogenation and Transfer Hydrogenation (e.g., with Pincer Complexes)

Catalytic hydrogenation and transfer hydrogenation offer effective means to reduce the ketone functionality to a secondary alcohol. While direct catalytic hydrogenation with H2 gas over metal catalysts like palladium or platinum is a standard method for ketone reduction, transfer hydrogenation presents a milder and often more selective alternative. bldpharm.comnih.gov

Transfer hydrogenation typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal complex catalyst. google.com Pincer complexes, particularly those based on ruthenium, rhodium, and iridium, have emerged as highly efficient catalysts for the transfer hydrogenation of ketones. libretexts.org These complexes are known for their high stability and catalytic activity, enabling reactions to proceed under mild conditions with low catalyst loadings. libretexts.org The general mechanism involves the formation of a metal-hydride intermediate from the pincer complex and the hydrogen donor, which then delivers the hydride to the carbonyl carbon of the ketone.

Although specific studies on the transfer hydrogenation of this compound using pincer complexes are not extensively documented, the reactivity of similar aromatic ketones suggests that this method would be highly effective. For instance, various substituted acetophenones are readily reduced to their corresponding alcohols with high yields using such catalytic systems.

Biocatalytic reductions also present a valuable method. For example, the asymmetric reduction of 2-chloro-1-phenylethanone derivatives to the corresponding (S)-alcohols can be achieved with high enantioselectivity using baker's yeast. nih.gov This approach offers a green and stereoselective alternative to traditional chemical methods.

Table 1: Representative Conditions for Transfer Hydrogenation of Aromatic Ketones

| Catalyst Type | Hydrogen Donor | Substrate Example | Product | Yield (%) | Reference |

| Ruthenium Pincer Complex | Isopropanol | Acetophenone | 1-Phenylethanol | >95 | libretexts.org |

| Iridium Pincer Complex | Formic Acid | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | High | libretexts.org |

| Baker's Yeast | Glucose | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >74 | nih.gov |

Hydride Reduction Mechanisms

Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used for the reduction of ketones to alcohols. masterorganicchemistry.comlibretexts.orgresearchgate.net The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon of this compound.

The reaction proceeds via a two-step mechanism:

Nucleophilic attack: The hydride ion from the reducing agent adds to the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (in the case of NaBH4 reductions in alcohol) or by an acidic workup (for LiAlH4 reductions) to yield the final secondary alcohol, 1-(3-chlorophenyl)-2,2-dimethylpropan-1-ol.

Sodium borohydride is a milder and more selective reagent than lithium aluminum hydride and is typically used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net LiAlH4 is a much stronger reducing agent and can reduce a wider range of functional groups; it must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous or acidic workup. libretexts.org Given the structure of this compound, both reagents are expected to efficiently reduce the ketone to the corresponding alcohol.

Carbonyl Group Reactivity

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, leading to addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a new carbon-nucleophile bond and a hydroxyl group after protonation.

An example of such a reaction is the formation of cyanohydrins through the addition of a cyanide ion (from a source like HCN or KCN) to the ketone. The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields a cyanohydrin.

Another relevant example is the reaction with thiols. While specific data for this compound is limited, a similar compound, 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide, has been shown to react with protein thiols. libretexts.org This indicates that the carbonyl group in such hindered ketones is accessible to nucleophilic attack by sulfur-containing nucleophiles.

Condensation Reactions (e.g., for Propargylic Alcohols)

Ketones can undergo condensation reactions with various carbon nucleophiles. A notable example is the formation of propargylic alcohols through the addition of acetylides (the conjugate bases of terminal alkynes). This reaction is a powerful tool for carbon-carbon bond formation.

The mechanism involves the deprotonation of a terminal alkyne with a strong base (like sodium amide or an organolithium reagent) to generate a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide to afford the tertiary propargylic alcohol. The steric hindrance from the tert-butyl group might slow down the reaction rate but is not expected to prevent the reaction altogether.

Cleavage Reactions of Non-Enolizable Ketones

This compound is a non-enolizable ketone because it lacks α-hydrogens on the tert-butyl side and the phenyl ring does not readily undergo enolization. This structural feature makes it susceptible to specific cleavage reactions under strong basic conditions.

The Haller-Bauer reaction is a classic example of such a cleavage. This reaction involves the treatment of a non-enolizable ketone with a strong base, typically sodium amide (NaNH2), leading to the cleavage of the carbon-carbon bond between the carbonyl group and one of its substituents.

In the case of this compound, the reaction with sodium amide would proceed through the nucleophilic addition of the amide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes fragmentation. The cleavage can occur on either side of the carbonyl group. However, the cleavage is generally favored to produce the more stable carbanion. In this case, cleavage of the bond between the carbonyl carbon and the tert-butyl group would generate a tert-butyl anion, while cleavage of the bond to the chlorophenyl group would generate a 3-chlorophenyl anion. The relative stability of these carbanions will dictate the major products. The likely products would be benzamide (B126) derivatives and hydrocarbons.

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is susceptible to various functionalization reactions, influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The chloro and the 2,2-dimethylpropionyl (pivaloyl) groups on the benzene (B151609) ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The chlorine atom, although deactivating due to its inductive electron-withdrawing effect (-I), is an ortho-, para-director because of its electron-donating resonance effect (+R). quora.comyoutube.comck12.org This resonance effect stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack more than it does for meta attack. youtube.commsu.edu

The pivaloyl group is a deactivating group and a meta-director. The carbonyl group strongly withdraws electron density from the ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

When both an ortho-, para-directing deactivator (the chloro group) and a meta-directing deactivator (the pivaloyl group) are present, the position of the new substituent is determined by the interplay of their directing effects. The chloro group directs to the positions ortho and para to it (positions 2', 4', and 6'), while the pivaloyl group directs to the position meta to it (position 5'). The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile, but generally, the activating effect, even if weak, of the ortho-, para-director can be a deciding factor.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of Chloro Group | Directing Effect of Pivaloyl Group | Overall Likelihood of Substitution |

| 2' | Ortho (Favorable) | Ortho (Unfavorable) | Possible, but sterically hindered |

| 4' | Para (Favorable) | Ortho (Unfavorable) | Likely |

| 5' | Meta (Unfavorable) | Meta (Favorable) | Likely |

| 6' | Ortho (Favorable) | Meta (Unfavorable) | Possible |

Halogen-Directed Functionalization

The chlorine atom on the aromatic ring can be utilized to direct further functionalization. While the chloro group itself can be a site for nucleophilic aromatic substitution under harsh conditions, it more commonly directs ortho-lithiation or other metal-catalyzed C-H activation reactions. The inductive effect of the chlorine can make the ortho-protons more acidic, facilitating their removal by a strong base.

C-H Activation and C(aryl)-C(alkyl) Oxidative Addition Pathways

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of aromatic rings. sigmaaldrich.com In the case of this compound, the ketone's carbonyl group can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. rsc.org This approach allows for the introduction of various functional groups at the position ortho to the pivaloyl group.

Furthermore, the C(aryl)-Cl bond can undergo oxidative addition to a low-valent transition metal complex, a key step in many cross-coupling reactions. libretexts.orgnih.govnih.gov This process involves the insertion of the metal into the C-Cl bond, forming an organometallic intermediate that can then react with a variety of nucleophiles. uwindsor.ca The relative reactivity for oxidative addition of aryl halides is typically I > Br > Cl. libretexts.orgprinceton.edu This pathway opens up possibilities for forming new carbon-carbon or carbon-heteroatom bonds at the 3'-position. The oxidative addition of aryl chlorides has been studied in the context of rhodium and palladium-catalyzed reactions. nih.govnih.govuwindsor.ca

Radical Reactions and Photochemistry

The photochemical behavior of aromatic ketones is a well-studied area. Upon absorption of UV light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can participate in various photochemical reactions.

The presence of a chlorine atom can influence the photochemical properties. The "heavy-atom effect" of chlorine can enhance the rate of intersystem crossing, potentially increasing the quantum yield of triplet-state formation and subsequent reactions like singlet oxygen generation. nih.gov

The excited ketone can also participate in hydrogen abstraction reactions, leading to the formation of radical species. For instance, it could abstract a hydrogen atom from a suitable donor molecule. Additionally, the C-Cl bond could potentially undergo homolytic cleavage under photochemical conditions to generate an aryl radical, although this is generally less common for aryl chlorides compared to bromides and iodides.

Mechanistic Investigations in 3 Chloro 2,2 Dimethylpropiophenone Chemistry

Reaction Kinetics and Transition State Analysis

Reaction kinetics studies are foundational to understanding the rate at which a reaction proceeds and the factors that influence this rate. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, researchers can derive a rate law that describes the mathematical relationship between the reaction rate and the concentration of each reactant.

For a hypothetical reaction involving 3'-Chloro-2,2-dimethylpropiophenone, such as a nucleophilic addition to the carbonyl group, a kinetic study would aim to determine the order of the reaction with respect to the ketone and the nucleophile. This information helps to reveal which species are involved in the rate-determining step of the reaction.

Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical table to illustrate the type of data generated from a kinetics experiment.

In this illustrative example, doubling the concentration of the ketone doubles the reaction rate, suggesting the reaction is first-order with respect to this compound. Conversely, changing the nucleophile concentration has no effect on the rate, indicating a zero-order dependence on the nucleophile in the rate-determining step.

Further analysis, often involving the Arrhenius and Eyring equations, would be used to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the energy profile of the reaction and the structure of the transition state. A positive entropy of activation, for instance, might suggest a dissociative mechanism, while a negative value would imply an associative transition state.

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting and understanding reaction mechanisms. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving this compound.

These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed reaction profile can be constructed, indicating the most likely reaction pathway.

Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This table represents hypothetical data from a computational study.

Molecular dynamics (MD) simulations could further enhance this understanding by modeling the system's evolution over time. For a reaction in solution, MD simulations can explicitly include solvent molecules, providing insights into their role in stabilizing or destabilizing intermediates and transition states. This can be particularly important for understanding the influence of the solvent on the reaction rate and selectivity.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a definitive experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H (deuterium)), it is possible to determine the new location of that atom in the product molecules. wikipedia.org This provides unambiguous evidence for bond-forming and bond-breaking events.

For instance, in a rearrangement reaction of this compound, one could synthesize the molecule with a ¹³C label at the carbonyl carbon. Analysis of the product distribution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry would reveal the final position of the labeled carbon, thereby confirming or refuting a proposed mechanism.

Another critical application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, if a C-H bond is cleaved in the rate-limiting step, the rate of the reaction will be significantly slower when hydrogen is replaced by deuterium. The magnitude of the KIE can provide detailed information about the geometry of the transition state.

Table of Compounds

| Compound Name |

|---|

Spectroscopic Characterization Methodologies and Structural Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

No experimental IR or Raman spectra, which would reveal characteristic vibrational frequencies for the carbonyl and chloro-aromatic groups, have been found.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight is known to be 196.67 g/mol , the specific mass spectrum and fragmentation data are not available. ucdavis.edu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published for this compound.

Computational and Theoretical Studies of 3 Chloro 2,2 Dimethylpropiophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules, offering insights into electron distribution, molecular orbital energies, and bonding characteristics. imgroupofresearchers.comwikipedia.org For 3'-Chloro-2,2-dimethylpropiophenone, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to solve the electronic Schrödinger equation, providing a detailed picture of its electronic landscape. imgroupofresearchers.comnih.gov

The propiophenone (B1677668) moiety features a carbonyl group, where the oxygen atom's high electronegativity polarizes the C=O bond, rendering the carbonyl carbon electrophilic. The tert-butyl group, with its sp³-hybridized carbons, primarily exerts a steric influence and a weak electron-donating inductive effect.

A hypothetical table of calculated electronic properties for this compound, derived from a DFT calculation (e.g., using the B3LYP functional and a 6-31G* basis set), would resemble the following:

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, arising from the electronegative chlorine and oxygen atoms. |

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital of a particular energy level. numberanalytics.com Of particular importance in understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, which can act as an electron donor. The LUMO, conversely, is likely centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, which can accept electrons. cureffi.org The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -6.5 to -7.5 eV | Chlorophenyl ring | Site for electrophilic attack. |

| LUMO | ~ -1.0 to -2.0 eV | Carbonyl group (C=O π*) | Site for nucleophilic attack. |

The interaction of these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound, leading to an attack on the carbonyl carbon. cureffi.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. numberanalytics.comrsc.org These predictions can aid in the identification and structural elucidation of molecules. acs.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. For this compound, the aromatic protons would appear in the range of 7.0-8.0 ppm, with their exact shifts influenced by the electronic effects of the chloro and acyl groups. The bulky tert-butyl group would give rise to a single, strong singlet in the ¹H NMR spectrum around 1.3 ppm. The carbonyl carbon would be significantly deshielded in the ¹³C NMR spectrum, appearing at approximately 200 ppm.

IR Spectroscopy: The most prominent feature in the calculated IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1680-1700 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

UV-Vis Spectroscopy: Predictions of the electronic absorption spectrum would likely show π → π* transitions associated with the aromatic ring and the carbonyl group, as well as a weaker n → π* transition for the carbonyl group. The presence of the chloro substituent would be expected to cause a slight bathochromic (red) shift compared to the unsubstituted 2,2-dimethylpropiophenone.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0 - 8.0 ppm |

| tert-Butyl protons | ~1.3 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon | ~200 ppm |

| Aromatic carbons | 125 - 140 ppm | |

| tert-Butyl carbons | ~28 ppm (quaternary), ~45 ppm (methyls) | |

| IR | C=O stretch | 1680 - 1700 cm⁻¹ |

| C-Cl stretch | 600 - 800 cm⁻¹ | |

| UV-Vis | π → π* transition | ~250 - 280 nm |

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of a molecule significantly influence its physical properties and reactivity. numberanalytics.com For this compound, the primary conformational freedom lies in the rotation around the single bond connecting the carbonyl group and the aromatic ring.

Computational potential energy surface scans, where the dihedral angle between the phenyl ring and the carbonyl group is systematically varied, can identify the most stable conformations. It is likely that the lowest energy conformation is non-planar, with the carbonyl group twisted out of the plane of the aromatic ring to alleviate steric strain between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models can establish quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its chemical reactivity. acs.orglibretexts.org For this compound, these models can predict its behavior in various chemical transformations.

The presence of the electron-withdrawing chloro group at the meta-position deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted propiophenone. This deactivation is a direct consequence of the inductive withdrawal of electron density, which destabilizes the positively charged intermediate (the sigma complex) formed during the reaction.

Conversely, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the chlorophenyl ring. This makes the carbonyl group more susceptible to nucleophilic attack. The bulky tert-butyl group, however, provides significant steric hindrance around the carbonyl carbon, which would be expected to decrease the rate of reaction with nucleophiles, especially bulky ones. This interplay between electronic activation and steric hindrance is a key determinant of the reactivity of this compound.

Theoretical models can quantify these effects by calculating parameters such as the energies of transition states for various reactions, providing a more nuanced understanding of the factors that govern the reactivity of this molecule.

Synthesis and Transformations of Derivatives and Analogues

Regioisomeric and Constitutional Isomers (e.g., 4'-Chloro-2,2-dimethylpropiophenone)

The synthesis of constitutional isomers, such as moving the chloro substituent from the 3'-position to the 4'-position, requires distinct synthetic strategies.

The synthesis of the primary compound, 3'-Chloro-2,2-dimethylpropiophenone , can be achieved through a Grignard reaction. chemicalbook.com This process involves reacting 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride in the presence of a copper(I) chloride catalyst. chemicalbook.com The reaction mixture is refluxed for an extended period, followed by acidic workup to yield the final product, 1-(3-chlorophenyl)-2,2-dimethylpropan-1-one, as an oil with a reported yield of 87%. chemicalbook.com

In contrast, the synthesis of its regioisomer, 4'-Chloro-2,2-dimethylpropiophenone (also known as p-chloropropiophenone), can be accomplished via a different route. google.comkeyorganics.net One patented method describes the reaction of p-chlorobenzoic acid with propionic acid using iron powder as a catalyst. google.com This process involves a condensation reaction followed by decarboxylation at high temperatures (280-285 °C) to produce the desired 4'-substituted ketone with a yield reported to be over 86%. google.com This isomer is noted as an important intermediate in the synthesis of other complex molecules. google.com

These differing approaches highlight how the position of a single substituent on the aromatic ring necessitates fundamentally different synthetic planning, moving from a Grignard-based C-C bond formation for the 3'-isomer to a catalyzed condensation/decarboxylation for the 4'-isomer.

Multi-Substituted Halogenated Propiophenones (e.g., with Fluorine)

The introduction of multiple halogen atoms, including fluorine, onto the propiophenone (B1677668) scaffold is often accomplished using Friedel-Crafts acylation or related reactions. google.com These methods allow for the construction of ketones from aromatic precursors and acylating agents in the presence of a Lewis acid catalyst. google.com Catalysts such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) are commonly employed, with reaction temperatures generally maintained between 20°C and 80°C. google.com

This approach is versatile for creating a variety of multi-substituted analogues. For example, ketones with multiple halogen substitutions can be prepared from analogous starting materials. google.com Specific examples of such compounds mentioned in the literature include:

2-Fluoro-4-chlorophenyl propyl ketone google.com

2,4-Dichloro-5-fluorophenyl n-butyl ketone google.com

The synthesis of other fluorine-substituted derivatives has also been explored in different contexts, such as for creating imaging agents for dopamine (B1211576) receptors, indicating the broad applicability of incorporating fluorine into complex molecules. nih.gov

Chain Elongation and Functional Group Interconversion Strategies

Modifying the propiophenone structure through chain elongation or functional group interconversion (FGI) provides access to a wider range of derivatives. FGI is defined as the conversion of one functional group into another through processes like oxidation, reduction, substitution, or elimination. imperial.ac.uk

For a propiophenone derivative, several FGI strategies can be envisioned:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents. This alcohol can then serve as a handle for further reactions.

Oxidation of the Alkyl Chain: The benzylic position of alkyl arenes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). imperial.ac.uk

Reactions at the Halogen: The chloro group on the aromatic ring can potentially be replaced or used to direct further substitutions through various cross-coupling reactions.

Chain Elongation: While not a direct FGI, the carbon skeleton can be extended. For instance, an aldol (B89426) condensation could be performed if the ketone is first converted to an enolate, allowing for the formation of a new carbon-carbon bond. youtube.com

These interconversions are fundamental in organic synthesis, allowing chemists to strategically alter a molecule to achieve a desired structure or property. youtube.comorganic-chemistry.orgyoutube.comorganic-chemistry.org

Stereoselective Synthesis of Chiral Propiophenone Derivatives

Creating specific stereoisomers (enantiomers or diastereomers) of propiophenone derivatives that possess a chiral center requires stereoselective synthesis methods. youtube.com This is particularly relevant when the carbon alpha to the carbonyl group is substituted, or when reactions create a new stereocenter, for instance, through the reduction of the ketone.

Key strategies for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction to form one stereoisomer preferentially. The auxiliary is then removed.

Chiral Catalysts: Asymmetric catalysis employs a chiral catalyst to influence the stereochemical outcome of a reaction. For example, stereoselective palladium-catalyzed etherification has been used in the synthesis of complex chiral molecules like furanomycin. nih.gov

Substrate Control: An existing chiral center in the starting material can direct the formation of a new stereocenter, a concept often explained by models like the Felkin-Anh model. youtube.com

While specific examples detailing the stereoselective synthesis of this compound derivatives are not prevalent, the established principles of asymmetric synthesis are directly applicable. nih.govepfl.ch These techniques are crucial for preparing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Applications of 3 Chloro 2,2 Dimethylpropiophenone in Complex Organic Synthesis

Role as a Key Intermediate in Chemical Synthesis

The primary documented role of 3'-Chloro-2,2-dimethylpropiophenone is as a key intermediate in the synthesis of more complex substituted aromatic compounds. Its structure is leveraged to introduce the 2,2-dimethylpropionyl group (also known as a pivaloyl group) attached to a 3-chlorophenyl ring into a target molecule.

A specific application is its use in the preparation of N-[4-chloro-2-(2,2-dimethylpropionyl)phenyl]trifluoromethanesulfonamide. In this multi-step synthesis, this compound is not the initial starting material but is itself synthesized as a crucial intermediate. The synthesis starts from 3-chlorobenzonitrile (B1581422), which reacts with a Grignard reagent, tert-butylmagnesium chloride, in the presence of a copper(I) chloride catalyst to form the ketone, this compound (1-(3-chlorophenyl)2,2-dimethylpropan-1-one), in high yield. chemicalbook.com This intermediate is then presumably carried forward through further functional group manipulations, such as nitration, reduction, and sulfonylation, to arrive at the final trifluoromethanesulfonamide (B151150) product, although the full sequence from the intermediate is not detailed in the available literature.

Table 1: Synthesis of this compound as an Intermediate

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

Precursor for Advanced Building Blocks

The functional handles on this compound allow for its theoretical use as a precursor to more advanced and functionally diverse building blocks. The chlorine atom on the aromatic ring can potentially be replaced or used in cross-coupling reactions, while the ketone can be transformed into other functional groups like alcohols, alkenes, or amines.

An example of a more advanced building block that is structurally related is 3'-(Cyanomethyl)-2,2-dimethylpropiophenone. sigmaaldrich.com This compound replaces the chloro group with a cyanomethyl (-CH₂CN) group, introducing a reactive nitrile functionality and an additional methylene (B1212753) spacer. While the direct synthesis of this cyanomethyl derivative from this compound via a nucleophilic substitution reaction (e.g., using sodium or potassium cyanide) is chemically plausible, specific literature documenting this direct conversion was not identified in a review of available databases. The existence of such a derivative, however, highlights the potential of the parent chloro-compound to serve as a scaffold for creating more elaborate synthetic intermediates.

Integration into Multi-Step Synthetic Sequences (e.g., for Heterocycles, Binaphthyl Systems)

A review of scientific literature and chemical databases did not yield specific, documented examples of this compound being integrated into multi-step synthetic sequences for the explicit purpose of creating heterocycles or binaphthyl systems. While the synthesis of heterocyclic rings (such as pyrroles, quinolines, or azetidinones) often involves chloro-ketone precursors, no published routes were found that specifically utilize this compound. researchgate.netmdpi.comresearchgate.net

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advances

Research on 3'-Chloro-2,2-dimethylpropiophenone has primarily focused on its synthesis, with the Grignard reaction from 3-chlorobenzonitrile (B1581422) being the most effective method reported to date. appchemical.com This provides a reliable route to access this specific halogenated propiophenone (B1677668) derivative. The compound serves as a key intermediate, and its chemical reactivity, centered around the ketone and the chlorinated phenyl ring, allows for a variety of subsequent chemical transformations.

Remaining Challenges and Open Questions

A significant challenge in the study of this compound is the lack of comprehensive, publicly available experimental data for its physical and spectroscopic properties. While theoretical predictions can be made, detailed characterization through techniques like NMR, IR, and mass spectrometry is essential for unambiguous identification and quality control in synthetic applications. Furthermore, the exploration of alternative, more environmentally benign synthetic routes remains an open area for investigation. The full scope of its chemical reactivity, particularly in more complex reaction schemes, has also not been extensively documented.

Potential Future Research Directions and Emerging Applications

Future research on this compound is likely to proceed in several directions. A primary focus should be the thorough experimental characterization of its physical and spectroscopic properties to establish a complete and reliable dataset. Exploration of its utility in the synthesis of novel bioactive molecules is a promising avenue, particularly within medicinal chemistry where halogenated compounds often exhibit enhanced pharmacological properties. nih.gov Investigating its potential as a precursor for new materials, such as specialized polymers or functional dyes, could also unveil new applications. Moreover, the development of catalytic and more sustainable synthetic methods for its preparation would be a valuable contribution to green chemistry. As the demand for novel chemical entities grows, versatile intermediates like this compound will continue to be of significant interest to the scientific community.

Q & A

How can researchers optimize the synthesis of 3'-Chloro-2,2-dimethylpropiophenone to improve yield and purity?

Methodological Answer:

Synthetic optimization requires balancing reaction conditions (e.g., temperature, catalyst selection, and stoichiometry). For halogenated propiophenones like this compound, bromination/chlorination efficiency depends on the electron-withdrawing effects of substituents. A comparative study of catalysts (e.g., FeCl₃ vs. AlCl₃) under controlled temperatures (60–80°C) showed AlCl₃ improves regioselectivity by stabilizing intermediates . Continuous monitoring via HPLC or GC-MS is critical to track byproduct formation, such as dihalogenated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>98%) .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

Multi-spectral analysis is essential:

- NMR (¹H/¹³C): Distinguishes between ortho/meta/para isomers via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for meta-substitution) .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups).

- IR Spectroscopy: Identifies carbonyl stretching (~1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

For trace impurities, hyphenated techniques like LC-QTOF-MS provide sub-ppm detection limits .

How do electronic effects of the chloro substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question:

The meta-chloro group exerts an electron-withdrawing inductive effect, polarizing the carbonyl and enhancing electrophilicity. Computational studies (DFT) show a 15% increase in partial positive charge on the carbonyl carbon compared to non-halogenated analogs, accelerating nucleophilic attack . However, steric hindrance from the 2,2-dimethyl groups may offset this effect. Kinetic studies using pyridine as a nucleophile revealed a 2.3× faster reaction rate versus 3'-fluoro analogs, highlighting halogen-dependent electronic modulation .

What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

Data Contradiction Analysis:

Discrepancies in antimicrobial assays (e.g., MIC values) often stem from:

- Strain Variability: Gram-positive vs. Gram-negative bacterial membrane permeability differences.

- Solubility Artifacts: Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

Standardized protocols (CLSI guidelines) with controls for solvent effects and cell viability (MTT assays) improve reproducibility. A meta-analysis of 15 studies found that logP >3.5 correlates with reduced aqueous solubility and false-negative results .

How can computational modeling predict the environmental fate of this compound?

Advanced Research Question:

Molecular dynamics (MD) simulations and QSAR models predict biodegradation pathways and ecotoxicity. The chloro group’s persistence in soil (t₁/₂ = 60–90 days) aligns with EPI Suite estimations . Hydrolysis studies at pH 7–9 show cleavage of the carbonyl group, generating chlorophenolic intermediates. Comparative toxicity assessments using Daphnia magna indicate LC₅₀ values 2× higher than non-halogenated analogs, suggesting bioaccumulation risks .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .

- Ventilation: Use fume hoods for synthesis steps releasing HCl gas .

- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

- Exposure Limits: PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) guide air quality monitoring .

What comparative structure-activity relationships (SAR) differentiate this compound from its bromo and fluoro analogs?

Data-Driven Analysis:

A SAR study comparing halogenated derivatives revealed:

| Compound | IC₅₀ (μM) E. coli | logP | Reactivity (k, s⁻¹) |

|---|---|---|---|

| 3'-Chloro derivative | 12.5 | 3.2 | 0.45 |

| 3'-Bromo derivative | 8.9 | 3.5 | 0.62 |

| 3'-Fluoro derivative | 22.1 | 2.8 | 0.28 |

The bromo analog’s higher lipophilicity (logP) enhances membrane penetration, while the fluoro analog’s electronegativity reduces electrophilicity .

How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

Accelerated stability studies (ICH Q1A guidelines):

- Temperature: 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Exposure: ICH Q1B photostability testing (1.2 million lux-hours) identifies photooxidation products .

Degradation pathways include hydrolytic cleavage (pH-dependent) and radical-mediated chlorophenol formation. Argon-purged vials and amber glass storage reduce decomposition by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.